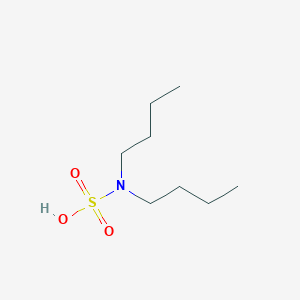
Dibutylsulfamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibutylsulfamic acid is an organic compound that belongs to the class of sulfamic acids It is characterized by the presence of two butyl groups attached to the nitrogen atom of the sulfamic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dibutylsulfamic acid typically involves the reaction of sulfamic acid with butylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Sulfamic acid+Butylamine→Dibutylsulfamic acid
The reaction is usually conducted in an organic solvent, such as ethanol or methanol, at a temperature range of 50-70°C. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques, such as continuous flow reactors or high-pressure reactors, to enhance the efficiency and yield of the synthesis process. The use of catalysts and optimized reaction conditions can further improve the production rate and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Dibutylsulfamic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert this compound to its amine derivatives.
Substitution: The butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions often require the presence of a strong acid or base as a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield dibutylsulfonic acid, while reduction may produce dibutylamine.
Wissenschaftliche Forschungsanwendungen
Dibutylsulfamic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: this compound is used in the production of specialty chemicals, surfactants, and other industrial products.
Wirkmechanismus
The mechanism of action of dibutylsulfamic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the nature of the target. For example, it may inhibit the activity of proteases by binding to their active sites, thereby preventing the cleavage of peptide bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butylsulfamic acid: Similar to dibutylsulfamic acid but with only one butyl group.
Diethylsulfamic acid: Contains two ethyl groups instead of butyl groups.
Dipropylsulfamic acid: Contains two propyl groups instead of butyl groups.
Uniqueness
This compound is unique due to the presence of two butyl groups, which confer specific chemical properties and reactivity. This makes it distinct from other sulfamic acids and allows for unique applications in various fields.
Eigenschaften
CAS-Nummer |
90225-81-3 |
|---|---|
Molekularformel |
C8H19NO3S |
Molekulargewicht |
209.31 g/mol |
IUPAC-Name |
dibutylsulfamic acid |
InChI |
InChI=1S/C8H19NO3S/c1-3-5-7-9(8-6-4-2)13(10,11)12/h3-8H2,1-2H3,(H,10,11,12) |
InChI-Schlüssel |
BAQKWXACUNEBOT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CCCC)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(E)-(4-Methoxyphenyl)diazenyl]pyrazine-2,6-diamine](/img/structure/B14010033.png)
![3-(4-{(z)-[4-(2,3-Dioxopropyl)phenyl]-nno-azoxy}phenyl)-2-oxopropanal](/img/structure/B14010043.png)
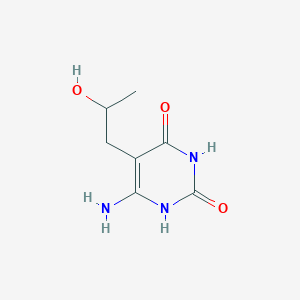

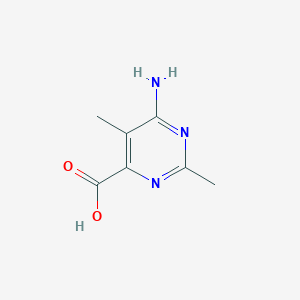

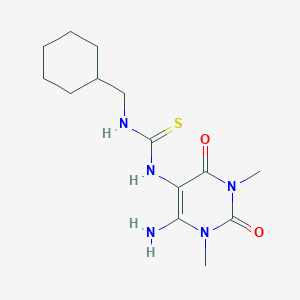
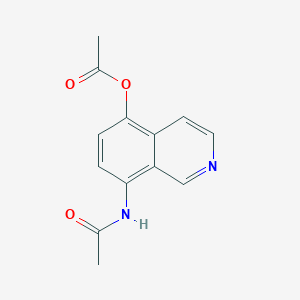
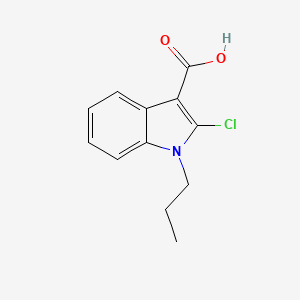
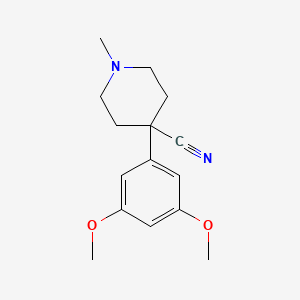
![ethyl N-[2-(3,4-dimethoxyphenyl)ethyl]carbamate](/img/structure/B14010092.png)
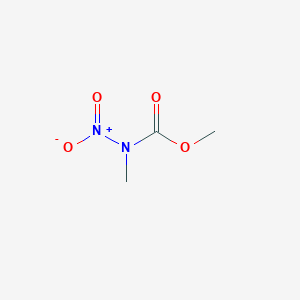
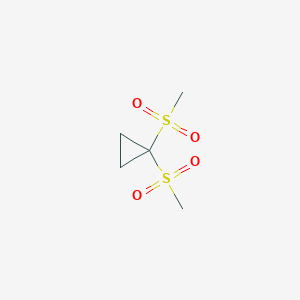
![1-Bromo-4-[(4-fluoro-3-nitrophenyl)sulfonyl]-2-nitrobenzene](/img/structure/B14010108.png)
